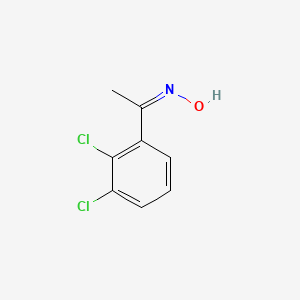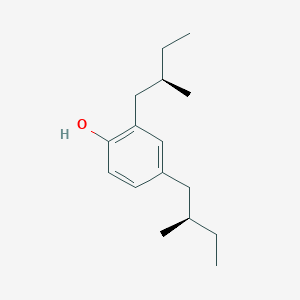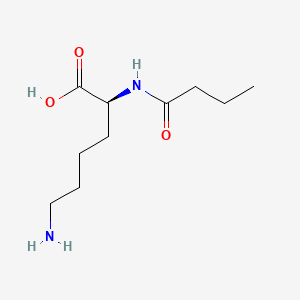
N2-(1-Oxobutyl)-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(1-Oxobutyl)-L-lysine is a derivative of the amino acid lysine, where the amino group at the second position is substituted with a 1-oxobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1-Oxobutyl)-L-lysine typically involves the reaction of L-lysine with butyric anhydride or butyric acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the N2-(1-oxobutyl) derivative. The reaction conditions often include:
Temperature: Typically around 50-100°C.
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid.
Solvents: Common solvents include water, ethanol, or other polar solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The process may also include steps for purification, such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N2-(1-Oxobutyl)-L-lysine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxo derivatives, while reduction may produce N2-(1-hydroxybutyl)-L-lysine.
Scientific Research Applications
N2-(1-Oxobutyl)-L-lysine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-(1-Oxobutyl)-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by modifying the active sites of enzymes, thereby altering their activity. The pathways involved can include:
Enzyme Inhibition: Binding to enzyme active sites and preventing substrate access.
Signal Transduction: Modulating signaling pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
N2-(1-Oxobutyl)-L-arginine: Similar structure but with an arginine backbone.
N2-(1-Oxobutyl)-L-methionine: Contains a methionine backbone instead of lysine.
Uniqueness
N2-(1-Oxobutyl)-L-lysine is unique due to its specific interaction with lysine-specific enzymes and its potential for selective modification of lysine residues in proteins. This makes it a valuable tool in biochemical research and potential therapeutic applications.
Properties
CAS No. |
75383-79-8 |
|---|---|
Molecular Formula |
C10H20N2O3 |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
(2S)-6-amino-2-(butanoylamino)hexanoic acid |
InChI |
InChI=1S/C10H20N2O3/c1-2-5-9(13)12-8(10(14)15)6-3-4-7-11/h8H,2-7,11H2,1H3,(H,12,13)(H,14,15)/t8-/m0/s1 |
InChI Key |
VAWJDJJVJBQDHP-QMMMGPOBSA-N |
Isomeric SMILES |
CCCC(=O)N[C@@H](CCCCN)C(=O)O |
Canonical SMILES |
CCCC(=O)NC(CCCCN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


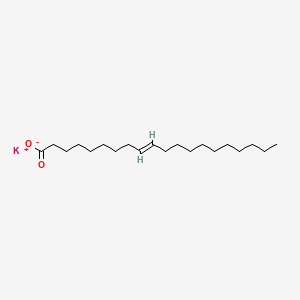
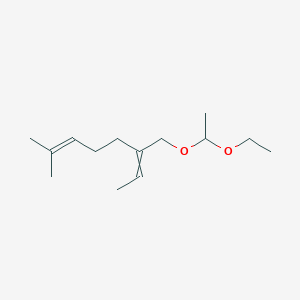
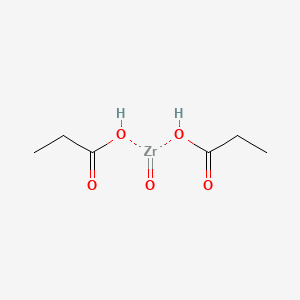
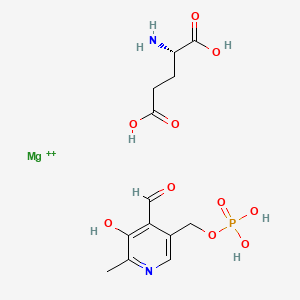
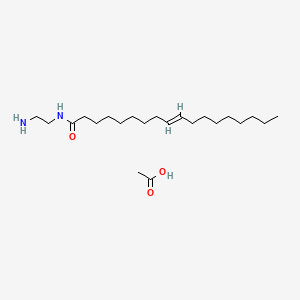
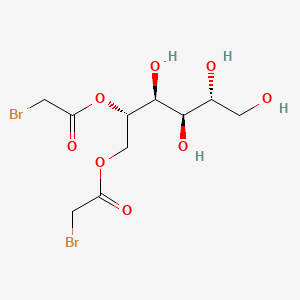
![Tert-butyl 4-[[2-methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B12646785.png)
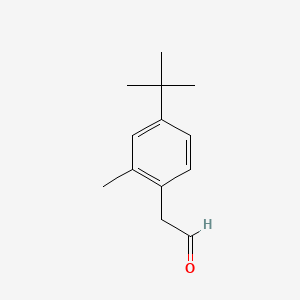
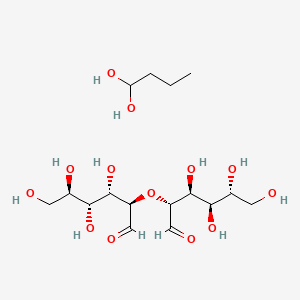

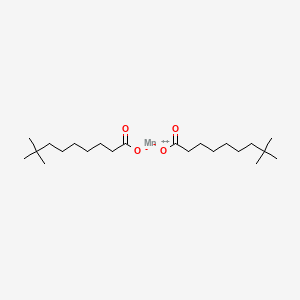
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-7-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]heptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12646820.png)
